Benzamide, N-(2-propenyloxy)-
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Overview
Description
Benzamide, N-(2-propenyloxy)- is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzamide where the amide nitrogen is substituted with a 2-propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N-(2-propenyloxy)- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Another method involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, which offers a broad substrate scope and excellent yields .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-propenyloxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Palladium(II) catalysts are commonly used for substitution reactions, with conditions optimized for high selectivity and yield.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Substituted indoles.
Scientific Research Applications
Benzamide, N-(2-propenyloxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzamide, N-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as allosteric activators of human glucokinase, enhancing its catalytic activity through hydrogen bonding interactions with specific residues in the enzyme’s allosteric site . This mechanism is crucial for its potential therapeutic applications in managing type-2 diabetes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with significant biological activities.
Uniqueness
Benzamide, N-(2-propenyloxy)- is unique due to its 2-propenyloxy substitution, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-8-13-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJYKVARQYEVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481788 |
Source
|
Record name | N-[(Prop-2-en-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42832-36-0 |
Source
|
Record name | N-[(Prop-2-en-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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